

PI3K-IN-12: A Technical Guide to Isoform Selectivity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isoform selectivity profile of the phosphoinositide 3-kinase (PI3K) inhibitor, **PI3K-IN-12**, also identified as FMF-02-063-1. This document details its biochemical potency against Class I PI3K isoforms, the experimental methodologies used for these determinations, and visual representations of the relevant signaling pathway and experimental workflows.

Core Data Presentation: Isoform Selectivity Profile

The inhibitory activity of **PI3K-IN-12** was assessed against the four Class I PI3K isoforms (α , β , δ , γ). The half-maximal inhibitory concentration (IC50) values, determined through a fluorescence-based immunoassay, are summarized below.

Target Isoform	IC50 (nM)	Selectivity Fold (relative to PI3Kδ)
ΡΙ3Κα	55	~26-fold
РІЗКβ	~4830*	~2300-fold
ΡΙ3Κδ	2.1	1-fold
РІЗКу	6.5	~3-fold



*Calculated based on the reported 2300-fold selectivity against PI3K β relative to PI3K δ [1][2].

Kinome-Wide Selectivity

PI3K-IN-12 has demonstrated a favorable kinome-wide selectivity profile. In broader kinase screening, it showed minimal off-target activity against a panel of other kinases, with notable selectivity against Aurora A and Aurora B kinases[2].

Experimental Protocols

The quantitative data presented in this guide were derived from established biochemical and cellular assays. The methodologies for these key experiments are detailed below.

Biochemical Isoform Selectivity Assay: ADAPTA™ Homogeneous Assay

The IC50 values for each PI3K isoform were determined using the ADAPTA™ Universal Kinase Assay, a homogeneous, fluorescence-based immunoassay that measures adenosine diphosphate (ADP) formation.

Principle: The assay is based on the principle of time-resolved fluorescence resonance energy transfer (TR-FRET). In the presence of a kinase, ATP is converted to ADP. A europium-labeled anti-ADP antibody binds to the generated ADP, bringing it into close proximity with an Alexa Fluor® 647-labeled ADP tracer. This results in a FRET signal that is inversely proportional to the kinase activity.

Methodology:

- Reaction Setup: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ) were incubated with the substrate phosphatidylinositol-4,5-bisphosphate (PIP2) and a fixed concentration of ATP in a kinase reaction buffer.
- Inhibitor Addition: PI3K-IN-12 was serially diluted and added to the reaction mixture to determine its dose-dependent inhibitory effect.
- Detection: After a defined incubation period, the ADAPTA™ detection reagent, containing the Eu-labeled anti-ADP antibody and the Alexa Fluor® 647-labeled tracer, was added.



Data Analysis: The TR-FRET signal was measured using a suitable plate reader. The IC50 values were calculated from the dose-response curves by fitting the data to a four-parameter logistic equation.

Cellular Isoform Selectivity Assay: Isogenic Human Mammary Epithelial Cell (HMEC) Lines

The cellular activity and isoform selectivity of **PI3K-IN-12** were confirmed using a panel of isogenic human mammary epithelial cell (HMEC) lines engineered to have PI3K signaling driven by a single, constitutively active PI3K isoform (CA-p110 α , CA-p110 β , or CA-p110 δ).

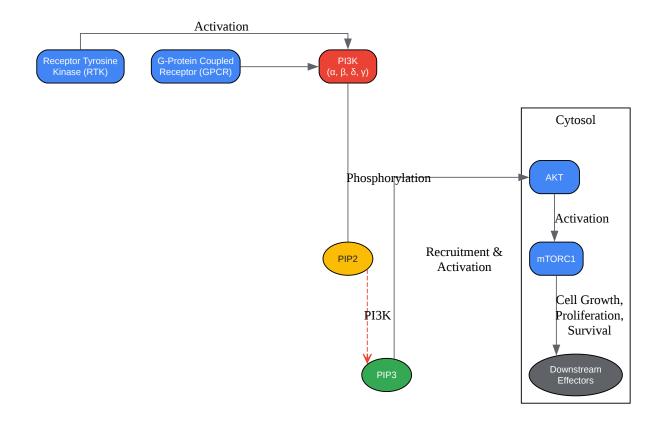
Principle: In these cell lines, the phosphorylation of downstream effectors, such as AKT and S6 ribosomal protein (S6RP), is dependent on the activity of the specific ectopically expressed PI3K isoform. Inhibition of this phosphorylation serves as a readout for the cellular potency and selectivity of the inhibitor.

Methodology:

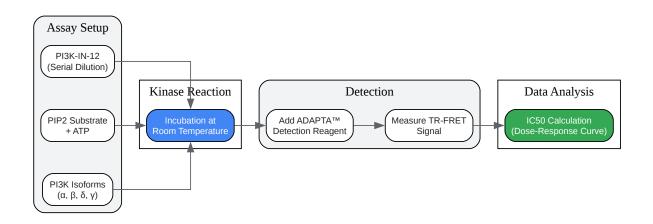
- Cell Culture and Treatment: The isogenic HMEC lines were cultured under serum-starved conditions to minimize background signaling. The cells were then treated with varying concentrations of PI3K-IN-12 for a specified duration.
- Protein Extraction and Western Blotting: Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.
- Immunodetection: The membranes were probed with primary antibodies specific for phosphorylated AKT (pAKT) and phosphorylated S6RP (pS6RP), as well as total AKT and S6RP as loading controls.
- Analysis: The intensity of the protein bands was quantified, and the inhibition of phosphorylation at different inhibitor concentrations was determined to assess cellular isoform selectivity.

Mandatory Visualizations PI3K Signaling Pathway









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- 2. Discovery of a Series of 5,11-Dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-ones as Selective PI3K-δ/y Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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